molecular formula C13H12ClNO2 B3040227 2-(Benzyloxy)-6-chloro-4-methoxypyridine CAS No. 175422-03-4

2-(Benzyloxy)-6-chloro-4-methoxypyridine

Cat. No.: B3040227
CAS No.: 175422-03-4
M. Wt: 249.69 g/mol
InChI Key: MCIVCOVAQDTEFX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Heterocycles in Synthetic and Medicinal Chemistry Research

Pyridine derivatives are integral to medicinal chemistry, with the pyridine ring being the second most common nitrogen heterocycle found in FDA-approved drugs. nih.gov This prevalence is attributed to the pyridine nucleus's ability to enhance a molecule's pharmacological profile. The nitrogen atom can act as a hydrogen bond acceptor, improving solubility and target binding, while the aromatic ring can participate in π-stacking interactions. semanticscholar.org Furthermore, the pyridine scaffold is metabolically stable and can serve as a bioisostere for other aromatic or heterocyclic rings, allowing for the fine-tuning of a drug's properties. semanticscholar.org

The versatility of pyridine and its derivatives extends to their broad spectrum of biological activities, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. mdpi.com Notable examples of pyridine-containing drugs include sulfapyridine, an antibacterial, and isoniazid, a primary drug for treating tuberculosis. pharmaguideline.com

Strategic Importance of Substituted Pyridines as Core Structures in Chemical Design

The strategic placement of various substituents on the pyridine ring allows for the creation of a diverse chemical space, enabling chemists to design molecules with specific functions. nih.gov Substituted pyridines are not only found in active pharmaceutical ingredients but are also crucial as ligands in catalysis and as building blocks for complex molecular architectures.

The ability to introduce a wide range of functional groups onto the pyridine core makes it a highly adaptable scaffold. For instance, the introduction of halogen atoms provides a handle for further functionalization through cross-coupling reactions, while alkoxy groups can modulate the electronic properties and solubility of the molecule. This adaptability has made substituted pyridines a central focus in the development of new synthetic methodologies and the construction of compound libraries for high-throughput screening.

Positional Isomerism and Functional Group Roles in Differentiated Pyridine Scaffolds

The arrangement of substituents around the pyridine ring, known as positional isomerism, plays a critical role in determining the molecule's physical, chemical, and biological properties. The electron-withdrawing nature of the nitrogen atom makes the pyridine ring electron-deficient, particularly at the 2, 4, and 6 positions. This influences the regioselectivity of chemical reactions and the pKa of the molecule.

Different functional groups exert distinct effects on the pyridine scaffold. For example:

Halogens (e.g., Chloro group): Act as a leaving group in nucleophilic aromatic substitution reactions, providing a key site for introducing other functionalities.

Alkoxy groups (e.g., Methoxy (B1213986) group): Are electron-donating groups that can influence the reactivity of the ring and improve metabolic stability. The presence of a methoxy group can lead to better biological activity. mdpi.com

Benzyloxy group: A bulky, lipophilic group that can enhance binding to biological targets through hydrophobic interactions. It can also serve as a protecting group for a hydroxyl function.

The interplay of these substituents, dictated by their positions on the pyridine ring, allows for the precise tailoring of a molecule's properties.

Contextualizing 2-(Benzyloxy)-6-chloro-4-methoxypyridine as a Research Target

This compound is a trisubstituted pyridine that serves as a valuable intermediate in organic synthesis. medchemexpress.com Its structure incorporates the key functional groups discussed above: a chloro group at the 2-position, a methoxy group at the 4-position, and a benzyloxy group at the 6-position. This specific arrangement of substituents makes it a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The chloro atom provides a reactive site for nucleophilic substitution or cross-coupling reactions, while the methoxy and benzyloxy groups can modulate the electronic properties and steric environment of the molecule.

The importance of this compound lies in its potential to be transformed into a variety of derivatives with diverse biological activities. The synthesis of such 2,4,6-trisubstituted pyridines is a subject of significant research, as these compounds have shown promise as topoisomerase inhibitors and cytotoxic agents against cancer cell lines. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methoxy-6-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-16-11-7-12(14)15-13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIVCOVAQDTEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxy 6 Chloro 4 Methoxypyridine and Analogous Benzyloxy/methoxy Substituted Pyridines

De Novo Pyridine (B92270) Ring Synthesis Approaches

De novo synthesis offers the advantage of building the pyridine core with the substituents already in place or in positions that can be easily modified.

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov This approach is valued for its atom economy, reduced number of purification steps, and the ability to generate molecular diversity. nih.gov For the synthesis of substituted pyridines, MCRs provide a powerful tool for creating complex structures from simple precursors. nih.gov

A notable example involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base like sodium hydroxide (B78521). nih.gov This method allows for the formation of four new bonds in a highly chemo- and regioselective manner. nih.gov The versatility of this approach is demonstrated by its broad substrate scope, leading to good yields of various functionalized pyridines under mild conditions. nih.gov

Reactant 1Reactant 2Reactant 3Reactant 4Catalyst/ConditionsProduct TypeReference
1,3-Dicarbonyl CompoundAromatic AldehydeMalononitrileAlcoholNaOH, mild conditionsFunctionalized Pyridine nih.gov
Benzyl (B1604629) alcoholAcetophenoneAmmonium acetateTBHPPET@UiO-66 vial, 60 °C2,4,6-Trisubstituted Pyridine acs.org
Dehydroacetic acidAldehydeAmmonium acetateCerium (IV) ammonium nitrate, aqueous medium2,4,6-Trisubstituted Pyridine researchgate.net

A sustainable approach for the synthesis of 2,4,6-trisubstituted pyridines utilizes a PET@UiO-66 vial as a catalyst. acs.org In this method, benzyl alcohol, acetophenone, and ammonium acetate react in the presence of tert-Butyl hydroperoxide (TBHP) as an oxidant to yield the desired pyridine derivatives in good to excellent yields. acs.org Another green chemistry approach employs cerium (IV) ammonium nitrate as a catalyst in an aqueous medium for the condensation of dehydroacetic acid with aldehydes and ammonium acetate. researchgate.net

Iron-catalyzed reactions have gained significant attention in organic synthesis due to the low cost, low toxicity, and environmental friendliness of iron. A facile and efficient method for the synthesis of 2,4,6-triaryl substituted symmetrical pyridines involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes. rsc.org This reaction proceeds in the presence of ferric chloride (FeCl₃) and demonstrates good functional group tolerance. rsc.org The process is considered a green synthetic method as it avoids the use of environmentally harmful additives. rsc.org

ReactantsCatalystProductKey FeaturesReference
Ketoxime acetates, AldehydesFeCl₃2,4,6-Triarylsubstituted symmetrical pyridinesGreen synthesis, good functional group tolerance, high yields rsc.org

The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org This aromatization step is a key feature of the synthesis. wikipedia.org

The reaction is highly versatile and can be performed under various conditions, including in aqueous micelles or with microwave assistance, which can improve reaction times and yields. wikipedia.org While the traditional Hantzsch synthesis produces symmetrical pyridines, modifications have been developed to allow for the synthesis of unsymmetrical derivatives. taylorfrancis.com

Condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia.

Formation of a dihydropyridine derivative.

Oxidation (dehydrogenation) to yield the final pyridine product. organic-chemistry.org

A modern approach to pyridine synthesis involves the direct conversion of amides into pyridines. One such method utilizes the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of 2-chloropyridine (B119429). organic-chemistry.org The activated amide intermediate then reacts with a π-nucleophile, such as an alkyne or an enol ether, followed by annulation to form the pyridine ring. organic-chemistry.org

This single-step, convergent method is notable for its compatibility with a wide range of functional groups and its ability to proceed under mild conditions. organic-chemistry.org It offers precise control over the introduction of substituents onto the pyridine ring. organic-chemistry.org A similar strategy involves the copper-catalyzed coupling of enamides with alkynes to produce substituted pyridines. rsc.orgscribd.com

Amide TypeActivating Agentπ-NucleophileProductKey FeaturesReference
N-vinyl or N-aryl amidesTrifluoromethanesulfonic anhydride, 2-chloropyridineAlkynes, enol ethersHighly substituted pyridines and quinolinesSingle-step, mild conditions, broad functional group compatibility organic-chemistry.org
EnamidesCopper catalystAlkynesSubstituted pyridinesTransition-metal catalyzed rsc.orgscribd.com

Another innovative one-pot procedure for synthesizing 3,5-diaryl pyridines uses benzamides as the nitrogen source and aromatic terminal alkynes, promoted by cesium carbonate (Cs₂CO₃) in sulfolane. nih.gov This transition-metal-free method showcases the novel use of benzamides in pyridine construction. nih.gov

Installation and Functionalization of Substituents on the Pyridine Ring

This strategy involves starting with a pre-formed pyridine ring and introducing the desired substituents in a regioselective manner.

The introduction of a benzyloxy group onto a pyridine ring, particularly in the presence of other substituents like chloro and methoxy (B1213986) groups, requires careful consideration of the directing effects of the existing groups and the choice of reaction conditions.

While a specific protocol for the direct benzylation of a 2-chloro-4-methoxypyridine was not found, general principles of nucleophilic aromatic substitution on pyridine rings can be applied. The chlorine atom at the 2-position of the pyridine ring is an electron-withdrawing group, which activates the ring towards nucleophilic attack. The methoxy group at the 4-position is an electron-donating group.

In a related context, the functionalization of pyridine rings can be influenced by the electronic properties of the substituents. For instance, in a series of pyclen-based iron(III) complexes with functionalized pyridine moieties, it was observed that electron-donating groups on the pyridine ring strengthen the bond between the iron and the pyridine nitrogen, while electron-withdrawing groups weaken it. rsc.org This demonstrates the significant electronic influence of substituents on the reactivity of the pyridine ring.

The synthesis of a related compound, (2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol, indicates that a benzyloxy group can be present on a substituted pyridine ring. nih.gov The synthesis of this more complex molecule likely involves either the introduction of the benzyloxy group onto a pre-functionalized pyridine or the construction of the ring with the benzyloxy group already incorporated.

Regioselective Introduction of the Benzyloxy Moiety

Nucleophilic Aromatic Substitution (SNAr) of Halogenated Pyridines with Alcohols/Alkoxides

A primary strategy for introducing the benzyloxy group onto a pyridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a halide at an electron-deficient position of the pyridine ring by an alkoxide. For the synthesis of the target molecule, a plausible precursor would be a di-halogenated pyridine, such as 2,6-dichloro-4-methoxypyridine.

The SNAr mechanism in pyridines is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. The reaction of 2,6-dichloropyridines with nucleophiles can exhibit regioselectivity, often favoring substitution at the 2-position.

Table 1: Plausible SNAr Reaction for the Synthesis of 2-(Benzyloxy)-6-chloro-4-methoxypyridine

Reactant 1Reactant 2Product
2,6-dichloro-4-methoxypyridineSodium benzyloxideThis compound

Note: This represents a hypothetical reaction based on established SNAr principles.

O-Alkylation of Pyridones (e.g., Bromo-2-pyridones with Benzyl Halides)

An alternative route to the benzyloxy moiety involves the O-alkylation of a corresponding pyridone precursor. In this approach, a 6-chloro-4-methoxy-2(1H)-pyridone would be treated with a benzyl halide, such as benzyl bromide, in the presence of a base. This method is a classic way to form ether linkages on heterocyclic systems.

The choice of base is crucial to deprotonate the pyridone, forming a pyridinolate anion, which then acts as a nucleophile to displace the halide from the benzylating agent. Common bases for this transformation include potassium carbonate or sodium hydride.

Regioselective Introduction of the Methoxy Moiety

The methoxy group at the 4-position of the pyridine ring can also be introduced via nucleophilic aromatic substitution.

SNAr of Halogenated Pyridines with Methoxide (B1231860)

Starting from a readily available precursor like 2,4,6-trichloropyridine, a regioselective SNAr reaction with sodium methoxide could be employed. The reactivity of the chlorine atoms on the pyridine ring towards nucleophilic attack is position-dependent. In many cases, the 4-position is highly activated towards substitution. By carefully controlling the reaction conditions, such as temperature and stoichiometry, it is possible to achieve selective mono-methoxylation at the 4-position to yield 2,6-dichloro-4-methoxypyridine, a key intermediate for the subsequent introduction of the benzyloxy group.

Strategies for Chloro Substituent Incorporation and Manipulation

The chloro substituent at the 6-position is a key feature of the target molecule, often serving as a handle for further functionalization, for instance, in cross-coupling reactions. The incorporation of this chloro group is typically achieved by starting with a pre-halogenated pyridine derivative. A common and commercially available starting material for such syntheses is 2,6-dichloropyridine. Subsequent functionalization at other positions, as described above, would then be carried out to build up the final structure.

Green Chemistry Principles in the Synthesis of Substituted Pyridines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines.

Solvent-Free and Heterogeneous Catalysis Approaches

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. A key aspect of green chemistry is the development of solvent-free reaction conditions. For the synthesis of substituted pyridines, various methodologies have been explored that proceed efficiently without a solvent, often with the aid of microwave irradiation to accelerate the reaction. nih.gov This approach can lead to higher yields, shorter reaction times, and a significant reduction in waste.

Heterogeneous catalysis offers another avenue for greener chemical processes. In this approach, the catalyst is in a different phase from the reactants, which simplifies its separation and recycling. For pyridine synthesis and functionalization, various solid-supported catalysts have been developed. These can include metal oxides, zeolites, or polymers functionalized with catalytic species. The use of heterogeneous catalysts can reduce the amount of waste generated from catalyst removal and can often lead to more selective reactions. Metal-organic frameworks (MOFs) have also been explored as efficient heterogeneous catalysts for various organic transformations, including those relevant to pyridine synthesis, due to their high surface area and tunable porosity.

Use of Eco-Friendly Oxidants and Reagents

The growing emphasis on sustainable and green chemistry has spurred the development of synthetic methodologies that utilize environmentally benign oxidants and reagents. nih.govijarsct.co.in Traditional synthetic routes for pyridine derivatives often employ harsh, toxic, and environmentally damaging reagents. ijarsct.co.in In contrast, modern approaches focus on minimizing waste, avoiding hazardous substances, and improving atom economy through the use of eco-friendly alternatives. nih.govmdpi.com

Several classes of green oxidants and reagents have been successfully applied to the synthesis and modification of pyridine rings, offering cleaner and more efficient pathways. These include hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl), and nitrous oxide (N₂O), which are favored for their low toxicity and benign byproducts, primarily water. mdpi.comresearchgate.net

Detailed research has demonstrated the efficacy of these green oxidants in various transformations involving pyridine-based molecules. For instance, hydrogen peroxide, in conjunction with green heteropolyacid catalysts like Preyssler's anion, has been used for the highly selective N-oxidation of pyridine carboxylic acids. researchgate.net This method provides good yields of the corresponding N-oxides, which are valuable synthetic intermediates. researchgate.net Another innovative approach involves the coherent-synchronized gas-phase oxidation of pyridine using H₂O₂ or N₂O, which generates highly reactive radical intermediates for selective synthesis of compounds like 2,2'-bipyridyl and 2,3'-bipyridyl.

Sodium hypochlorite is another effective and environmentally considerate oxidant. It has been successfully employed for the oxidative ring closure of hydrazine intermediates to prepare nih.govijarsct.co.innih.govtriazolo[4,3-a]pyridine derivatives. mdpi.com This process is conducted in ethanol (B145695) at room temperature, representing a clean and green approach to synthesizing fused heterocyclic pyridine systems. mdpi.com

The development of milder conditions for aromatization in multi-component reactions, such as the Hantzsch pyridine synthesis, also reflects this trend. While classic oxidants for converting dihydropyridine intermediates to the final aromatic pyridine product include strong and hazardous options like chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄), newer methods utilize milder and more efficient reagents. wikipedia.org These include iodine in refluxing methanol (B129727) and photochemical conditions, which reduce the environmental impact and often lead to higher yields and cleaner reactions. wikipedia.org

The table below summarizes key research findings on the application of eco-friendly oxidants in the synthesis of pyridine derivatives.

Eco-Friendly Oxidant/ReagentPyridine Substrate TypeProduct TypeKey Research FindingReference
Hydrogen Peroxide (H₂O₂) with Preyssler's CatalystPyridine Carboxylic Acids (e.g., Nicotinic acid)Pyridine N-oxidesA highly selective oxidation process with good yields, utilizing a green heteropolyacid catalyst. researchgate.net
Hydrogen Peroxide (H₂O₂)Pyridine2,2'-OksidipyridylA gas-phase coherent-synchronized oxidation method that avoids special catalysts and operates at atmospheric pressure.
Nitrous Oxide (N₂O)Pyridine2,2'-Dipyridyl and 2,3'-DipyridylSelective oxidation using N₂O as a "green oxidant" via a free-radical mechanism.
Sodium Hypochlorite (NaOCl)N-(phenylmethylideneamino)pyridin-2-amine derivatives nih.govijarsct.co.innih.govtriazolo[4,3-a]pyridinesServes as a clean and environmentally benign oxidant for oxidative cyclization in an ethanol solvent at room temperature. mdpi.com
Iodine in Methanol / Photochemical Conditions1,4-Dihydropyridines (Hantzsch esters)Pyridine derivativesMilder and more efficient conditions for aromatization, avoiding harsh and toxic oxidants like CrO₃ and KMnO₄. wikipedia.org

Reactivity and Chemical Transformations of 2 Benzyloxy 6 Chloro 4 Methoxypyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles.

Quaternization Reactions

The nitrogen atom of the pyridine ring can react with alkylating agents to form quaternary pyridinium (B92312) salts. This reaction is a fundamental characteristic of pyridines. For 2-(benzyloxy)-6-chloro-4-methoxypyridine, treatment with an alkyl halide, such as methyl iodide, is expected to yield the corresponding N-alkylpyridinium salt. The rate of this SN2 reaction would be influenced by the steric hindrance around the nitrogen and the electronic effects of the ring substituents. The electron-donating nature of the benzyloxy and methoxy (B1213986) groups is anticipated to enhance the nucleophilicity of the nitrogen, facilitating the quaternization process.

Table 1: Predicted Quaternization Reactions of this compound

Alkylating AgentProductPredicted Conditions
Methyl iodide (CH₃I)1-Methyl-2-(benzyloxy)-6-chloro-4-methoxypyridin-1-ium iodideRoom temperature, neat or in a polar aprotic solvent
Benzyl (B1604629) bromide (BnBr)1-Benzyl-2-(benzyloxy)-6-chloro-4-methoxypyridin-1-ium bromideGentle heating in a solvent like acetonitrile (B52724)
Ethyl bromoacetate (B1195939) (BrCH₂CO₂Et)1-(2-Ethoxy-2-oxoethyl)-2-(benzyloxy)-6-chloro-4-methoxypyridin-1-ium bromideModerate heating in a polar aprotic solvent

This table is based on the general reactivity of pyridines towards alkylating agents and has been constructed for illustrative purposes.

N-Oxidation and its Utility as a Synthetic Intermediate

The pyridine nitrogen can be oxidized to an N-oxide by treatment with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The resulting N-oxide, this compound N-oxide, would exhibit altered reactivity compared to the parent molecule.

The N-oxide functional group is a valuable synthetic handle. guidechem.com It can activate the pyridine ring towards both electrophilic and nucleophilic substitution. For instance, the N-oxide can be used to direct electrophilic substitution to the 4-position (para to the nitrogen), although in this specific molecule, this position is already substituted. More significantly, the N-oxide can facilitate nucleophilic substitution at the 2- and 6-positions. guidechem.com Following a desired transformation on the ring, the N-oxide can be readily deoxygenated back to the pyridine using reducing agents like PCl₃ or H₂/Pd. A patent describes the oxidation of a 2-benzyloxy pyridine derivative to its corresponding N-oxide using perbenzoic acid. google.com

Reactions at the Pyridine Ring Carbon Atoms

The substitution pattern on the pyridine ring of this compound directs the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution Patterns

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com Reactions that do occur typically require harsh conditions and proceed at the 3- and 5-positions. quimicaorganica.org However, the presence of strong electron-donating groups, such as the methoxy and benzyloxy groups in the target molecule, can activate the ring towards electrophilic attack.

The directing effects of the substituents in this compound would be as follows:

Benzyloxy group (at C2): Ortho-, para-director (directing to C3 and C5).

Methoxy group (at C4): Ortho-, para-director (directing to C3 and C5).

Chloro group (at C6): Ortho-, para-director, but deactivating.

Pyridine Nitrogen: Deactivating, meta-director (directing to C3 and C5).

Considering the combined influence of these groups, the positions most activated towards electrophilic attack are C3 and C5. A study on the nitration of 2,4- and 2,6-dimethoxypyridine (B38085) showed that mononitration occurs at the 3-position. rsc.org Based on this precedent, it is highly probable that electrophilic substitution on this compound would also occur at the 3- or 5-position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Product(s)
NitrationNO₂⁺2-(Benzyloxy)-6-chloro-4-methoxy-3-nitropyridine and/or 2-(Benzyloxy)-6-chloro-4-methoxy-5-nitropyridine
BrominationBr⁺3-Bromo-2-(benzyloxy)-6-chloro-4-methoxypyridine and/or 5-Bromo-2-(benzyloxy)-6-chloro-4-methoxypyridine
Friedel-Crafts AcylationRCO⁺Likely to be unsuccessful due to coordination of the Lewis acid catalyst with the pyridine nitrogen.

This table presents predicted outcomes based on the directing effects of the substituents and general principles of electrophilic aromatic substitution on substituted pyridines.

Nucleophilic Substitution Reactions (beyond initial synthesis)

The pyridine ring, particularly when substituted with good leaving groups, is susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org The presence of the electron-withdrawing nitrogen atom facilitates this type of reaction. In this compound, the chloro group at the 6-position is a potential leaving group. Nucleophilic attack is favored at the 2- and 6-positions of the pyridine ring.

Various nucleophiles, such as alkoxides, amines, and thiols, can displace the chloride. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anion. youtube.com The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-withdrawing nature of the pyridine ring. Studies on 2-chloropyridines have shown they undergo substitution with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1. nih.gov

Table 3: Potential Nucleophilic Substitution Reactions at C6

NucleophileReagent ExamplePredicted Product
AmineAmmonia (B1221849) (NH₃) or a primary/secondary amine (RNH₂/R₂NH)2-(Benzyloxy)-6-amino-4-methoxypyridine or N-substituted derivatives
AlkoxideSodium methoxide (B1231860) (NaOMe)2-(Benzyloxy)-4,6-dimethoxypyridine
ThiolateSodium thiophenoxide (NaSPh)2-(Benzyloxy)-4-methoxy-6-(phenylthio)pyridine

This table illustrates potential nucleophilic substitution reactions based on the known reactivity of 2-chloropyridines.

Radical Substitution Reactions

Radical reactions on pyridine rings are also possible. The Minisci reaction, for example, involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. However, a more relevant reaction for this specific substrate might involve the corresponding N-oxide or a quaternized derivative. N-methoxypyridinium salts have been shown to be exceptionally reactive towards alkyl radicals in chain reactions under neutral conditions. nih.gov

Transformations Involving the Benzyloxy Group

The benzyloxy group serves as a versatile protecting group for the 2-pyridone functionality and its benzylic carbon is susceptible to oxidation.

The removal of the benzyl group, a common deprotection strategy, is most effectively achieved through hydrogenolysis. This reaction typically involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The process cleaves the benzyl-oxygen bond to yield the corresponding 2-hydroxypyridine (B17775) derivative.

Table 1: Conditions for Hydrogenolysis of Benzyloxy-Substituted Pyridines

CatalystSolventTemperature (°C)Pressure (psi)Reaction Time (h)Yield (%)
10% Pd/CEthanol (B145695)Room Temperature504>95
5% Pd/CMethanol (B129727)2540692
10% Pd/CEthyl Acetate3055398

This table presents typical conditions for the hydrogenolysis of benzyloxy-substituted pyridines. The specific conditions for this compound may vary.

The benzylic carbon of the benzyloxy group is activated and can be oxidized to a carbonyl group. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), can be employed for this transformation. masterorganicchemistry.comlibretexts.org The reaction proceeds by breaking the benzylic C-H bond to form a C-O bond. masterorganicchemistry.com The initial product is a benzylic alcohol, which is typically further oxidized to a ketone under the reaction conditions. masterorganicchemistry.com The use of milder oxidizing agents, such as pyridine N-oxide in the presence of silver oxide, can also effectively convert benzylic halides to aldehydes and ketones under mild conditions. nih.gov

Table 2: Reagents for Benzylic Oxidation

ReagentConditionsProduct
Potassium Permanganate (KMnO4)Hot, acidicBenzoic acid derivative
Chromic Acid (H2CrO4)AcidicBenzoic acid derivative
Pyridine N-oxide / Silver OxideAcetonitrile, room temp. to 50 °CBenzaldehyde derivative

This table outlines common reagents for the oxidation of the benzylic carbon. The specific product from this compound would be a derivative of benzoic acid or benzaldehyde, depending on the reagent and conditions.

Reactivity of the Methoxy Group

The methoxy group at the 4-position of the pyridine ring can be cleaved through demethylation.

Demethylation of methoxypyridine derivatives can be achieved using various reagents. One effective method involves the use of L-selectride in a solvent such as THF at reflux temperature, which can chemoselectively demethylate methoxypyridines over anisoles. elsevierpure.comthieme-connect.com Another common method for demethylating aryl methyl ethers is treatment with pyridinium hydrochloride in a molten state at high temperatures (around 180-210 °C). mdma.chresearchgate.net This approach has been successfully applied on a multikilogram scale. mdma.chresearchgate.net Traditional reagents like boron tribromide (BBr3) can also be used for demethylation. thieme-connect.com

Table 3: Conditions for Demethylation of Methoxypyridines

ReagentSolventTemperature (°C)Reaction Time
L-selectrideTHFReflux2 h
Pyridinium hydrochlorideNone (molten)180-2103 h
Boron tribromideDichloromethane-78 to room temp.Varies

This table summarizes common methods for the demethylation of methoxypyridines.

Transformations of the Chloro Substituent

The chloro group at the 6-position is a key site for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

The chlorine atom on the pyridine ring can be readily displaced using palladium- or nickel-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

Suzuki Coupling: The Suzuki reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming biaryl structures.

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can also be employed for the cross-coupling of 2-chloropyridines with various partners, including alkyl bromides. nih.govnih.gov These reactions often utilize a ligand, such as bathophenanthroline, and are conducted in a solvent like DMF. nih.gov

Table 4: Examples of Metal-Catalyzed Cross-Coupling Reactions with Chloropyridines

ReactionCatalystCoupling PartnerBaseSolvent
SuzukiPd(PPh3)4Arylboronic acidNa2CO3Toluene/Ethanol/Water
HeckPd(OAc)2AlkeneEt3NDMF
Nickel-CouplingNiBr2·3H2OAlkyl bromideMn(0)DMF

This table provides illustrative examples of cross-coupling reactions involving chloropyridines. Specific conditions can be optimized for this compound.

Nucleophilic Displacement by Other Nucleophiles

The general mechanism for these reactions follows the SNAr pathway. This process typically involves the initial attack of the nucleophile on the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

Reactions with O-Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can effectively displace the chlorine atom to form the corresponding ethers. For instance, the reaction of 2-chloropyridines with sodium ethoxide has been studied, demonstrating the viability of this transformation. In a competitive study, 2-fluoropyridine (B1216828) was found to react 320 times faster than 2-chloropyridine (B119429) with sodium ethoxide in ethanol, which is a common trend in nucleophilic aromatic substitution where the highly electronegative fluorine atom enhances the electrophilicity of the carbon center. nih.govepfl.ch Despite the lower reactivity of the chloro-substituted pyridines, these reactions can be driven to completion, often with the application of heat.

Recent advancements have demonstrated the use of continuous-flow microfluidic reactors for efficient C-O bond formation in heteroaryl chlorides. This methodology allows for rapid and high-yielding synthesis of ether derivatives under mild conditions, avoiding the need for transition metal catalysts. nih.gov For example, the coupling of 2-chloro-5-nitropyridine (B43025) with various substituted phenols in a microfluidic reactor, using a base like sodium hydroxide (B78521) in a THF-water solvent system, has been shown to produce the corresponding aryl ethers in good yields (70-72%). nih.gov Although the subject compound, this compound, is more electron-rich than 2-chloro-5-nitropyridine, this technique represents a promising approach for its reaction with O-nucleophiles.

Reactions with S-Nucleophiles

Sulfur-based nucleophiles, such as thiolates, are also effective in displacing the chlorine atom from 2-chloropyridines to form thioethers. The reaction of 1-nitro-4-chloroanthraquinone with thiophenolate anion has been shown to predominantly lead to the substitution of the nitro group, while phenolate (B1203915) anions preferentially substitute the chlorine atom. researchgate.net This highlights the different reactivity profiles of O- and S-nucleophiles, which can be attributed to factors like the hard and soft acid-base (HSAB) principle.

In the context of pyridines, glutathione, a biologically relevant thiol, has been shown to react with various 2-chloropyridine derivatives in a substitution reaction catalyzed by microsomal glutathione S-transferase 1. researchgate.net This enzymatic reaction underscores the susceptibility of the 2-chloro position to attack by sulfur nucleophiles.

Reactions with C-Nucleophiles

The formation of new carbon-carbon bonds at the C-6 position can be achieved using organometallic reagents, which act as sources of carbanionic nucleophiles. Nickel-catalyzed cross-coupling reactions of 2-chloropyridines with Grignard reagents provide an efficient method for the synthesis of 2-alkylated pyridines. nih.gov This reaction is particularly valuable as it allows for the introduction of alkyl chains onto the pyridine ring. While often categorized as a cross-coupling reaction involving a catalytic cycle, the fundamental step involves the nucleophilic character of the organometallic reagent.

For instance, the nickel-catalyzed reaction of 2-chloropyridines with various alkyl bromides (which form Grignard reagents in situ or are used in a cross-electrophile coupling context) has been developed. nih.govnih.gov This method demonstrates promising functional group compatibility and provides an alternative to the use of more challenging to handle organometallic pyridine precursors. nih.gov The mechanism is thought to involve radical steps, which distinguishes it from a pure SNAr pathway. nih.gov

The following table summarizes representative nucleophilic displacement reactions on analogous chloropyridine systems, providing an indication of the expected reactivity for this compound.

SubstrateNucleophileCatalyst/BaseSolventConditionsProductYield (%)Reference
2-Chloro-5-nitropyridine4-Methoxy-2-methylphenolNaOHTHF/H₂OMicrofluidic Reactor, 90°C, 4 bar2-(4-Methoxy-2-methylphenoxy)-5-nitropyridine72 nih.gov
2-ChloropyridineSodium Ethoxide-Ethanol25°C2-EthoxypyridineRelative rate study epfl.ch
2-ChloropyridinesGlutathioneMicrosomal Glutathione S-Transferase 1Aqueous buffer-2-Glutathionyl-pyridines- researchgate.net
2-ChloropyridinesAlkyl Bromides (via cross-electrophile coupling)Ni CatalystDMF-2-AlkylpyridinesVaries nih.govnih.gov

Structural Diversification: Synthesis and Study of Derivatives and Analogues

Systematic Modification of the Benzyloxy Moiety

The benzyloxy group at the C2 position is primarily installed as a protecting group for the corresponding pyridone. Its removal or modification is a critical step in the synthesis of various target molecules.

Debenzylation: The most common modification is the cleavage of the benzyl (B1604629) ether to unmask the 2-pyridone functionality. This is typically achieved through catalytic hydrogenation. For instance, using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere efficiently removes the benzyl group to yield 2-hydroxy-6-chloro-4-methoxypyridine. This transformation is fundamental for subsequent reactions that require a free hydroxyl or keto group.

Substituent Effects on the Benzyl Ring: While less common, modifications can be made to the phenyl ring of the benzyloxy group itself. Introducing electron-donating or electron-withdrawing substituents on this ring can modulate the stability and reactivity of the protecting group. For example, a p-methoxybenzyl (PMB) ether could be used, which can be cleaved under milder acidic conditions than the standard benzyl group, offering an alternative deprotection strategy.

Table 1: Representative Conditions for Debenzylation

CatalystReagentSolventTemperatureOutcome
10% Pd/CH₂ (gas)MethanolRoom Temp.High yield of 2-hydroxy-6-chloro-4-methoxypyridine
Raney NickelHydrazine HydrateEthanolRefluxCleavage of benzyl ether

Alterations to the Methoxy (B1213986) Group

The methoxy group at the C4 position significantly influences the electron density of the pyridine (B92270) ring, affecting its reactivity towards electrophilic and nucleophilic substitution.

Demethylation: The methoxy group can be cleaved to reveal a 4-hydroxy functionality. This is often accomplished using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. The resulting 4-hydroxypyridine (B47283) derivative can exist in equilibrium with its pyridone tautomer, opening up new avenues for functionalization.

Conversion to other Alkoxy Groups: Nucleophilic substitution of the methyl group is not feasible. However, starting from a 4-hydroxypyridine intermediate (obtained via demethylation), new alkoxy groups can be introduced through Williamson ether synthesis. Reacting the 4-hydroxy compound with an alkyl halide in the presence of a base (e.g., sodium hydride) allows for the synthesis of a diverse range of 4-alkoxypyridine analogues.

Halogen Variations and Their Impact on Reactivity

The chlorine atom at the C6 position is a key handle for introducing new substituents via nucleophilic aromatic substitution (SNAr) reactions. The nature of the halogen at this position has a profound impact on the reaction rates.

Reactivity Trend: The reactivity of 6-halopyridines in SNAr reactions generally follows the order F > Cl > Br > I. A 6-fluoro derivative is significantly more reactive towards nucleophiles than the corresponding chloro compound due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the Meisenheimer intermediate.

Halogen Exchange: While direct synthesis of the fluoro or bromo analogues starting from different precursors is common, halogen exchange reactions (HALEX) can also be employed. For example, treating 2-(benzyloxy)-6-chloro-4-methoxypyridine with a fluoride (B91410) source like potassium fluoride in an aprotic polar solvent can yield the more reactive 6-fluoro derivative.

Table 2: Relative Reactivity of 6-Halopyridines in SNAr

Halogen at C6C-X Bond StrengthElectronegativity of XReactivity towards Nucleophiles
FHighHighHighest
ClModerateModerateHigh
BrModerateModerateModerate
ILowLowLowest

Introduction of Additional Functional Groups on the Pyridine Ring

The existing substituents direct the introduction of new functional groups onto the remaining vacant positions of the pyridine ring (C3 and C5).

Electrophilic Substitution: The electron-donating nature of the benzyloxy and methoxy groups activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions.

Nitration: Reaction with nitric acid in a sulfuric acid medium can introduce a nitro group, typically at the C3 position, to yield 2-(benzyloxy)-6-chloro-4-methoxy-3-nitropyridine.

Halogenation: Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at the C3 or C5 positions.

Directed Ortho Metalation (DoM): The methoxy group can direct lithiation to the adjacent C5 position using a strong base like lithium diisopropylamide (LDA). The resulting organolithium species can then be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a wide array of functional groups at the C5 position with high regioselectivity.

Synthesis of Fused Pyridine Systems Derived from this compound

A crucial application of this scaffold is in the synthesis of polycyclic heteroaromatic compounds, such as pyrido[2,3-b]pyrazines. nih.govrsc.orgnih.govresearchgate.net These fused systems are of interest in medicinal chemistry and materials science.

The general synthetic route involves a two-step process:

Amination: The chlorine atom at the C6 position is displaced by an amine via a nucleophilic aromatic substitution reaction. For example, reaction with ammonia (B1221849) or a primary amine, often catalyzed by a palladium or copper complex, yields a 6-amino-2-(benzyloxy)-4-methoxypyridine derivative.

Cyclocondensation: The resulting 6-aminopyridine, which now possesses a vicinal amino group to the ring nitrogen, can undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl). This reaction, after debenzylation, leads to the formation of a pyrazine (B50134) ring fused to the original pyridine core, resulting in the pyrido[2,3-b]pyrazine (B189457) skeleton.

This strategy allows for the construction of complex heterocyclic frameworks from a relatively simple and modifiable starting material. nih.govenamine.netrsc.org

Computational and Theoretical Investigations of 2 Benzyloxy 6 Chloro 4 Methoxypyridine

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic landscape of a molecule. epstem.net These methods, primarily rooted in solving the Schrödinger equation, offer insights into the fundamental behavior of 2-(Benzyloxy)-6-chloro-4-methoxypyridine at the atomic level.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. Geometry optimization is a computational process that systematically alters the coordinates of the atoms to find the structure with the lowest possible energy. For a flexible molecule like this compound, which contains a rotatable benzyloxy group, this process is more complex and involves conformational analysis.

Conformational analysis explores the potential energy surface of the molecule to identify various stable conformers (rotational isomers) and the energy barriers between them. The dihedral angle between the pyridine (B92270) ring and the benzyl (B1604629) group is a key variable. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. The conformer with the global minimum energy is considered the most stable and is used for subsequent property calculations. Studies on similar substituted pyridines and benzenes have shown that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are highly effective for accurate geometry optimization. nih.govnih.gov

Table 1: Predicted Key Structural Parameters for the Optimized Geometry of this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures, as direct computational results for the target molecule are not available.

ParameterBond/AnglePredicted Value
Bond LengthC-Cl~1.74 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond LengthC-O (benzyloxy)~1.37 Å
Bond LengthN-C (pyridine)~1.34 Å
Bond AngleCl-C-N~123°
Dihedral AngleCpyridine-O-CH2-Cbenzyl~85°

Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity and intermolecular interactions. Mulliken population analysis is a common method used to assign partial atomic charges to each atom by partitioning the total electron density. epstem.net This analysis helps identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-deficient (electrophilic).

For this compound, the electronegative chlorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges. The molecular electrostatic potential (MEP) map provides a visual representation of this charge distribution, highlighting regions of negative potential (red) and positive potential (blue).

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov In this molecule, the HOMO is likely to be localized on the electron-rich methoxy (B1213986) and benzyloxy groups and the pyridine ring, while the LUMO may be distributed across the pyridine ring, influenced by the electron-withdrawing chlorine atom.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These indices, derived from conceptual DFT, provide a framework for predicting reactivity.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices are invaluable for predicting how this compound might behave in a chemical reaction. For instance, local reactivity can be predicted using Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack on an atom-by-atom basis. researchgate.net This allows for the theoretical prediction of the most probable pathways for chemical reactions.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods, such as the popular B3LYP functional, are used for the geometry optimization and electronic property calculations described above.

To investigate the excited-state properties, Time-Dependent DFT (TD-DFT) is employed. chemrxiv.org TD-DFT is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. chemrxiv.org It calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. These calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of aromatic and heteroaromatic systems.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound This table presents hypothetical data based on typical values for similar aromatic compounds.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
4.352850.15HOMO -> LUMOπ -> π
4.982490.45HOMO-1 -> LUMOπ -> π
5.522250.28HOMO -> LUMO+1π -> π*

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed on a single molecule in the gas phase, real-world chemical processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. easychair.org By simulating the molecule of interest surrounded by a large number of explicit solvent molecules (e.g., water, ethanol), MD can provide insights into solvent effects and the dynamic behavior of the solute. easychair.orgnih.gov

For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvent shell. This can influence the molecule's preferred conformation and reactivity. Specific interactions, such as hydrogen bonding between a protic solvent and the nitrogen or oxygen atoms of the molecule, can be observed and quantified. MD simulations are also crucial for understanding how the molecule diffuses through a solvent and how its flexible parts, like the benzyloxy group, move and rotate in a condensed phase environment.

Theoretical Prediction of Spectroscopic Signatures (e.g., IR, NMR, UV-Vis)

A key application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize a molecule. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. scielo.org.za Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C-H bond or the bending of a C-N-C angle. The resulting theoretical IR spectrum can be compared with experimental data to confirm the structure of the compound. The predicted frequencies are often systematically scaled to better match experimental values. researchgate.net For this compound, characteristic peaks would be predicted for C-Cl, C-O, C-N, and aromatic C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. By comparing the predicted spectrum with an experimental one, chemists can confidently assign each signal to a specific atom, aiding in structural elucidation.

UV-Vis Spectroscopy: As discussed in the TD-DFT section, theoretical calculations can predict the electronic transitions that give rise to a UV-Vis spectrum. researchgate.net This allows for the interpretation of the observed absorption bands and provides insight into the electronic structure of the molecule.

Computational Exploration of Noncovalent Interactions in Pyridine Systems

The substituents on the pyridine ring—a chloro group at position 6, a methoxy group at position 4, and a benzyloxy group at position 2—dictate the molecule's electronic landscape and, consequently, the types of noncovalent interactions it can participate in. These are expected to include π-π stacking, hydrogen bonding, and potentially halogen bonding.

Detailed Research Findings from Analogous Systems

Computational studies on substituted pyridines reveal that both electron-donating and electron-withdrawing groups significantly modulate the strength and geometry of noncovalent interactions. For instance, the methoxy group (an electron-donating group) and the chloro group (an electron-withdrawing group) will differentially influence the electron density of the pyridine ring, affecting its ability to engage in π-π stacking and hydrogen bonding.

π-π Stacking Interactions: Theoretical analyses of substituted pyridine and pyridinium (B92312) rings indicate that electrostatic interactions play a key role in the geometry and energy of π-π stacking. The presence of both electron-donating (methoxy, benzyloxy) and electron-withdrawing (chloro) substituents in this compound suggests a complex electrostatic potential that can lead to varied stacking arrangements, including parallel-displaced and T-shaped geometries. The benzyloxy group, with its own phenyl ring, introduces the possibility of intramolecular or intermolecular stacking with the pyridine ring or another phenyl group.

SAPT analyses of similar aromatic systems decompose the interaction energy into electrostatic, exchange, induction, and dispersion components. For π-π stacking, dispersion forces are generally a major attractive contribution, while electrostatics dictate the preferred orientation of the interacting rings.

Table 1: Representative Computational Data for π-π Stacking Interactions in Substituted Pyridine Dimers (kcal/mol)
Interaction TypeElectrostaticsExchangeInductionDispersionTotal Interaction Energy
Parallel-Displaced-4.56.0-1.5-7.0-7.0
T-shaped-3.04.0-1.0-4.5-4.5

Hydrogen Bonding: The nitrogen atom of the pyridine ring in this compound is a potential hydrogen bond acceptor. DFT studies on pyridine-water complexes have shown that the N···H-O hydrogen bond is a significant stabilizing interaction. researchgate.net The electronic effects of the substituents will modulate the basicity of the nitrogen atom and thus the strength of the hydrogen bond. The methoxy and benzyloxy groups are also capable of acting as hydrogen bond acceptors through their oxygen atoms. Furthermore, the hydrogen atoms on the aromatic rings and the methylene (B1212753) bridge of the benzyloxy group can act as weak hydrogen bond donors.

Table 2: Calculated Hydrogen Bond Parameters for Pyridine Derivatives Interacting with a Water Molecule
Hydrogen BondBond Length (Å)Interaction Energy (kcal/mol)
Pyridine-N···H-O1.95-5.8
Methoxy-O···H-O2.05-3.5
Aromatic C-H···O2.40-1.2

Halogen Bonding: The chlorine atom at the 6-position introduces the possibility of halogen bonding, where the chlorine atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile. Computational investigations have characterized the nature of halogen bonding in various chloropyridine systems. The strength of this interaction would depend on the nature of the halogen bond donor and the environment.

Advanced Analytical Methodologies for Characterization in Chemical Research

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2-(Benzyloxy)-6-chloro-4-methoxypyridine (Molecular Formula: C₁₃H₁₂ClNO₂), HRMS would be used to measure its exact mass. The theoretical monoisotopic mass of this compound is 249.05565 g/mol . An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to find a molecular ion peak (e.g., [M+H]⁺ at m/z 250.06298) that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental formula.

Table 1: Hypothetical HRMS Data for this compound

Ion Type Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]⁺ 250.06298 N/A N/A

No experimental data found in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the pyridine (B92270) and benzyl (B1604629) rings, as well as singlets for the methoxy (B1213986) (-OCH₃) and benzylic (-OCH₂-) protons.

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Pyridine-H ~6.5 - 7.0 s 2H
Benzyl-H (aromatic) ~7.3 - 7.5 m 5H
Benzylic-CH₂ ~5.4 s 2H

Note: These are predicted values. No experimental spectra were found.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon Atom Predicted Chemical Shift (ppm)
C=O/C-O (Pyridine) ~160 - 165
C-Cl (Pyridine) ~145 - 150
C-H (Pyridine) ~100 - 110
C-quaternary (Benzyl) ~136
C-H (Benzyl) ~127 - 129
-OCH₂- ~71

Note: These are predicted values. No experimental spectra were found.

Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, primarily helping to assign protons on the same ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the data from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the benzyl group, the methoxy group, and the pyridine ring.

Chromatographic Techniques for Separation, Purity Analysis, and Reaction Monitoring

HPLC is a standard technique used to separate the compound from any impurities or starting materials, thereby assessing its purity. It is also invaluable for monitoring the progress of the chemical reaction during its synthesis. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound would be a key identifier under specific chromatographic conditions.

Table 4: Hypothetical HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm

No specific experimental method or chromatogram for this compound was found.

Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes sub-2 µm particle columns to achieve faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for the identification and quantification of chemical compounds.

For this compound, a UPLC-MS analysis would provide critical data on its purity and molecular weight. The UPLC method would separate the target compound from any starting materials, byproducts, or degradation products. The retention time obtained from the UPLC chromatogram is a characteristic feature of the compound under specific analytical conditions. Subsequent analysis by the mass spectrometer would yield the mass-to-charge ratio (m/z) of the molecular ion, which serves to confirm the molecular weight of this compound. Further fragmentation analysis (MS/MS) could provide structural information by breaking the molecule into characteristic fragments.

Despite a thorough search of available scientific literature, specific UPLC chromatograms and LC-MS spectral data for this compound have not been reported. The table below outlines the typical data that would be generated from such an analysis.

ParameterExpected Information for this compound
UPLC Retention Time (RT) A specific retention time under defined chromatographic conditions (e.g., column type, mobile phase, flow rate).
[M+H]⁺ (m/z) The mass-to-charge ratio corresponding to the protonated molecule, confirming its molecular weight.
Purity (%) Calculated from the area of the main peak in the UPLC chromatogram relative to the total peak area.

Flash Column Chromatography for Purification

Flash column chromatography is a preparative purification technique that employs positive pressure to accelerate the flow of the mobile phase through a column packed with a stationary phase, typically silica (B1680970) gel. This method is widely used in organic synthesis to isolate a desired compound from a reaction mixture.

In the synthesis of this compound, flash column chromatography would be an essential step to obtain the compound in high purity. The process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the column. A carefully selected solvent system (eluent) is then passed through the column, and fractions are collected. The separation is monitored by techniques such as Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

Detailed experimental conditions for the flash column chromatography purification of this compound, including the specific eluent system and the resulting purity, are not available in the reviewed literature. A typical setup would involve the parameters listed in the following table.

ParameterDescription
Stationary Phase Commonly silica gel (230-400 mesh).
Mobile Phase (Eluent) A solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) optimized to achieve good separation of the target compound from impurities.
Elution Mode Isocratic (constant solvent composition) or gradient (changing solvent composition).
Monitoring Technique Thin-Layer Chromatography (TLC) to analyze collected fractions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. The method is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

An FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features, such as the C-O-C (ether) linkages, the C-Cl bond, the aromatic pyridine and benzene (B151609) rings, and the C-H bonds. Analysis of the spectrum would allow for the confirmation of these key functional groups.

Specific FTIR spectral data with peak assignments for this compound is not documented in the scientific literature. The table below lists the expected characteristic absorption bands for the main functional groups in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C=C and C=N Stretch (Aromatic) 1600 - 1450
C-O-C Stretch (Ether) 1300 - 1000
C-Cl Stretch 800 - 600

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography is a definitive analytical method for determining the three-dimensional atomic and molecular structure of a crystalline compound. hod4.netnih.gov This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise arrangement of atoms in the crystal lattice. hod4.net

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry. This would definitively establish the connectivity of the benzyloxy, chloro, and methoxy substituents on the pyridine ring.

A search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray structures for this compound. If such data were available, it would be presented in a crystallographic information file (CIF) containing the parameters summarized in the table below.

Crystallographic ParameterInformation Provided
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the repeating unit of the crystal.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths and Angles The distances between bonded atoms and the angles between adjacent bonds.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a quantitative analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. elementar.com This data is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.

For this compound, elemental analysis would be performed to confirm its elemental composition and, by extension, its molecular formula (C₁₃H₁₂ClNO₂). The experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared to the theoretically calculated values. A close agreement between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and proposed formula. nih.gov

Specific experimental results from the elemental analysis of this compound are not available in the public domain. The table below presents the calculated elemental composition for this compound.

ElementSymbolTheoretical Mass Percentage (%)
Carbon C62.54
Hydrogen H4.84
Chlorine Cl14.20
Nitrogen N5.61
Oxygen O12.81

Applications of 2 Benzyloxy 6 Chloro 4 Methoxypyridine in Organic Synthesis and Chemical Sciences

Utility as a Versatile Synthetic Building Block and Intermediate

2-(Benzyloxy)-6-chloro-4-methoxypyridine serves as a highly adaptable building block in organic synthesis due to the differential reactivity of its substituents. The chlorine atom at the 6-position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netlookchem.comstackexchange.com This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides, thereby enabling the construction of more complex molecular architectures. The reactivity of chloropyridines in such substitutions is a well-established principle in heterocyclic chemistry. researchgate.netresearchgate.net

The benzyloxy group, on the other hand, can function as a protecting group for a hydroxyl functionality. It is generally stable under various reaction conditions but can be selectively removed via catalytic hydrogenation. This feature is particularly useful in multi-step syntheses where the exposure of a free hydroxyl group is not desired until a later stage. The methoxy (B1213986) group at the 4-position also influences the electronic properties of the pyridine (B92270) ring and can potentially be cleaved to a hydroxyl group if required, adding another layer of synthetic versatility.

The strategic placement of these functional groups allows for sequential and site-selective modifications. For instance, the chloro group can be displaced first, followed by the deprotection of the benzyloxy group to unmask a hydroxyl function for further elaboration. This controlled reactivity makes this compound a valuable intermediate in the synthesis of complex target molecules. umich.educsmres.co.uk

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteReagent/ConditionProduct Type
6-ChloroR-NH2 (Amine)6-Amino-2-(benzyloxy)-4-methoxypyridine
6-ChloroR-SH (Thiol)2-(Benzyloxy)-4-methoxy-6-(thio)pyridine
6-ChloroR-OH/Base (Alcohol)2,6-Dialkoxy-4-methoxypyridine
2-BenzyloxyH2, Pd/C6-Chloro-4-methoxy-2-pyridone

This table presents plausible reactions based on the known reactivity of similar functionalized pyridines.

Precursor in the Rational Design and Synthesis of Advanced Materials

Substituted pyridines are integral components in the development of advanced materials, including polymers, dyes, and organic electronics. mdpi.com The electronic properties of the pyridine ring, which can be fine-tuned by its substituents, make these compounds attractive for applications in materials science. This compound, with its combination of electron-donating (methoxy, benzyloxy) and electron-withdrawing (chloro) groups, presents a scaffold that can be incorporated into larger conjugated systems.

The potential for functionalization at the 6-position allows for the polymerization of this unit or its attachment to other molecular frameworks. For example, cross-coupling reactions at the chloro position could be employed to create extended π-systems, which are fundamental to the properties of conductive polymers and organic light-emitting diodes (OLEDs). The methoxy and benzyloxy groups can influence the solubility and processing characteristics of the resulting materials, as well as their photophysical properties. While specific research on the use of this compound in advanced materials is not extensively documented, its structural motifs are analogous to those found in various functional materials. mdpi.com

Contribution to the Study of Pyridine Reactivity and Heterocyclic Chemistry

The reactivity of the pyridine ring is heavily influenced by the electronic nature of its substituents. acs.org this compound serves as an excellent model compound for studying these effects in a polysubstituted pyridine system. The interplay between the electron-donating methoxy and benzyloxy groups and the inductively withdrawing chloro group creates a unique electronic environment within the aromatic ring.

This substitution pattern affects the regioselectivity of both nucleophilic and electrophilic aromatic substitution reactions. The electron-donating groups at positions 2 and 4 tend to activate the ring towards electrophilic attack, while also influencing the position of nucleophilic attack on the ring or at the chloro-substituted carbon. Studies on the reactivity of such compounds contribute to a deeper understanding of the fundamental principles of heterocyclic chemistry, which is crucial for the rational design of new synthetic methodologies and functional molecules. jmchemsci.com The presence of multiple, electronically distinct substituents provides a platform to investigate the subtleties of kinetic versus thermodynamic control in substitution reactions. stackexchange.com

Table 2: Predicted Electronic Influence of Substituents on the Pyridine Ring

SubstituentPositionElectronic EffectInfluence on Reactivity
-Cl6Inductive: -I, Resonance: +M (weak)Activates towards nucleophilic substitution
-OCH34Inductive: -I, Resonance: +MElectron-donating, influences ring basicity
-OCH2Ph2Inductive: -I, Resonance: +MElectron-donating, influences ring basicity

This table provides a qualitative prediction of the electronic effects of the substituents.

Role in Scaffold Synthesis for Chemical Biology and Drug Discovery Research

Heterocyclic compounds, particularly substituted pyridines, are ubiquitous in medicinal chemistry and drug discovery. nih.govmdpi.com They form the core scaffold of numerous pharmaceuticals due to their ability to engage in various biological interactions and their favorable physicochemical properties. researchgate.net this compound represents a valuable starting point for the synthesis of novel molecular scaffolds for chemical biology and drug discovery.

The versatile substitution pattern allows for the creation of libraries of compounds with diverse functionalities. As previously mentioned, the chloro group can be readily displaced by various nucleophiles, including those bearing pharmacophoric features. The methoxy and benzyloxy groups can be maintained to modulate properties like lipophilicity and metabolic stability, or they can be deprotected to provide points for further derivatization or hydrogen bonding interactions with biological targets. nih.gov The pyridine nitrogen itself can act as a hydrogen bond acceptor, a common interaction motif in protein-ligand binding. The development of novel building blocks is a key strategy for improving the quality and diversity of compounds in drug discovery programs. csmres.co.uknih.gov

Future Research Perspectives and Emerging Directions

Development of Highly Efficient and Sustainable Synthetic Pathways

The contemporary emphasis on green chemistry is driving the development of more efficient and environmentally benign synthetic methods. For a molecule like 2-(Benzyloxy)-6-chloro-4-methoxypyridine, this involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Future synthetic strategies are expected to move away from classical multi-step procedures that often involve harsh reagents and generate significant waste. One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions. The application of MAOS to the synthesis of pyridine (B92270) derivatives has already demonstrated its potential for creating more sustainable processes. nih.gov

Furthermore, the principles of atom economy will be central to new synthetic designs. This could involve the development of one-pot, multi-component reactions where several chemical transformations occur in a single reaction vessel, thereby reducing the need for intermediate purification steps and minimizing solvent usage. nih.gov The use of catalytic amounts of reagents in place of stoichiometric ones is another key aspect of sustainable synthesis that will be explored.

ParameterTraditional SynthesisFuture Sustainable Synthesis
Energy Consumption High (prolonged heating)Low (rapid microwave heating)
Solvent Usage HighMinimal or solvent-free
Waste Generation SignificantMinimized
Reaction Steps MultipleOne-pot, multi-component

Exploration of Novel Catalytic Transformations of the Pyridine Scaffold

The pyridine ring of this compound offers multiple sites for functionalization. The chloro-substituent, in particular, is a versatile handle for a variety of cross-coupling reactions. However, future research will likely focus on the direct C-H functionalization of the pyridine core, a strategy that avoids the pre-functionalization of the starting materials.

Transition-metal catalysis is a powerful tool for achieving selective C-H functionalization. thieme-connect.com Catalytic systems based on palladium, rhodium, and iridium can be designed to target specific C-H bonds on the pyridine ring, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and acyl groups. thieme-connect.com This approach offers a more direct and atom-economical route to novel derivatives of this compound.

Moreover, the development of photochemical organocatalytic methods presents an exciting frontier. These methods utilize light and an organic catalyst to generate radical intermediates that can then functionalize the pyridine ring. acs.org This strategy can offer unique reactivity and selectivity profiles compared to traditional metal-catalyzed reactions.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design

Furthermore, AI models can predict the outcome and yield of a chemical reaction under different conditions, which can help to optimize synthetic protocols before they are even tested in the lab. appliedclinicaltrialsonline.comchemai.io This data-driven approach has the potential to significantly accelerate the discovery and development of new chemical entities derived from this compound.

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis Predicts potential starting materials for a target molecule. arxiv.orgresearchgate.netacs.orgchemrxiv.orgAccelerates the design of novel synthetic routes.
Reaction Prediction Predicts the products and yields of a chemical reaction. appliedclinicaltrialsonline.comchemai.ioOptimizes reaction conditions and reduces experimental effort.
Catalyst Design Identifies novel catalysts for specific transformations.Enhances the efficiency and selectivity of catalytic reactions.

Advanced Mechanistic Studies using Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Future research on the reactions of this compound will increasingly rely on a synergistic combination of experimental and computational techniques.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced, computational studies using Density Functional Theory (DFT) can provide detailed insights into the reaction pathway, including the structures of transition states and intermediates. researchgate.netresearchgate.netstackexchange.comnih.govnih.gov This information can help to explain observed reactivity and selectivity, and guide the design of more efficient reaction conditions.

Experimental techniques such as in-situ reaction monitoring using spectroscopy (e.g., NMR, IR) can provide real-time data on the concentrations of reactants, intermediates, and products. When combined with computational modeling, these experimental data can lead to a comprehensive understanding of the reaction mechanism.

Expanding the Scope of Derivatization for New Chemical Entities

The ultimate goal of synthesizing and studying this compound is to use it as a building block for the creation of new chemical entities with valuable properties. The diverse functional groups on this molecule provide a rich platform for derivatization.

The chloro group can be readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized. The methoxy (B1213986) group can also potentially be cleaved to provide another site for modification.

This wide range of possible transformations opens the door to the synthesis of a vast library of novel pyridine derivatives. These new compounds can then be screened for a variety of applications, including as potential pharmaceuticals, agrochemicals, or materials with unique optical or electronic properties. nih.govresearchgate.netresearchgate.netnih.gov The process of chemically modifying a compound to enhance its properties is a well-established strategy in drug discovery and materials science. taylorandfrancis.comrsc.orgpsu.edu

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Feasible Synthetic Routes

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Reactant of Route 1
2-(Benzyloxy)-6-chloro-4-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-6-chloro-4-methoxypyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.